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Compound of Interest

Compound Name: Bis(fluorodioctylstannyl)methane

CAS No.: 767355-17-9

Cat. No.: B3153881

Get Quote

Executive Summary
Organotin compounds are pivotal reagents in organic synthesis, particularly in transmetallation

reactions (Stille coupling) and as precursors for lithium-tin exchange. Distinguishing between

Mono-stannyl methanes (e.g., Tetramethyltin) and Bis-stannyl methanes (e.g.,

Bis(trimethylstannyl)methane) is critical, as the latter serves as a "dianion equivalent" and

exhibits unique reactivity profiles.

This guide objectively compares these two classes, focusing on Nuclear Magnetic Resonance

(NMR) fingerprints as the primary validation tool. It provides experimental protocols for

synthesis and characterization, grounded in field-proven methodologies.[1]

Theoretical Framework: Electronic & Structural
Divergence[1]
The core difference lies in the geminal substitution of the central carbon atom.
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Mono-Stannyl (

): A perfectly tetrahedral molecule (

symmetry).[1] The central tin atom is surrounded by four equivalent methyl groups.[1]
Electronically, the tin exerts a strong inductive effect (+I), shielding the attached protons.

Bis-Stannyl (

): The central methylene (

) unit is bridged by two trimethylstannyl groups.[1] The presence of two electropositive tin
atoms (

) creates a highly electron-rich center at the methylene carbon, leading to extreme shielding
effects and unique spin-spin coupling patterns.

Key Performance Differentiator

Feature
Mono-Stannyl (

)

Bis-Stannyl (

)

Symmetry (High Symmetry) (Lower Symmetry)

Reactivity Mono-lithiation precursor
Double-lithiation or stepwise

transmetallation

Stability Volatile, highly toxic, air-stable
High boiling point, air-stable,

prone to C-Sn cleavage

Spectroscopic Characterization (NMR)[2][3][4][5][6]
[7][8][9]
NMR is the definitive method for differentiation.[1] The presence of magnetically active tin

isotopes (

and

, both spin 1/2) creates diagnostic satellite patterns.
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A. Proton NMR ( )
The most immediate difference is the integration ratio and the number of signal environments.

Tetramethyltin (

):

Signal: Single singlet (12H).

Shift (

):

ppm (often defined as 0.0 if used as ref).[1]

Satellites: Symmetrical satellites due to

coupling (

Hz).[1]

Bis(trimethylstannyl)methane (

):

Signal 1 (

): Intense singlet (18H) at

ppm.[1]

Signal 2 (

): Smaller singlet (2H) at -0.20 to +0.10 ppm (highly shielded).[1]

Diagnostic Feature: The

protons couple to two tin nuclei.[1] While the

protons show standard satellites, the
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protons exhibit a complex satellite system due to the statistical probability of coupling to
one or both tin atoms.

B. Tin NMR ( )
chemical shifts are extremely sensitive to coordination number and substituent
electronegativity.[1]

Trend: Replacing a methyl group with a stannyl-methyl group (

) typically results in shielding (upfield shift) relative to

due to the heavy atom effect and electronic donation from the second tin.

Data Comparison:

: 0.0 ppm (External Standard).[1][2]

: -20 to -40 ppm (approximate range depending on solvent).[1]

C. Comparative Data Table

Parameter
Tetramethyltin (

)

Bis(trimethylstannyl)metha
ne

Signals 1 Singlet 2 Singlets (Ratio 9:1)

- Methyl 0.07 ppm ~0.12 ppm

- Methylene N/A -0.05 ppm (Typical)

54.0 Hz
~52 Hz (Methyl), Complex

(Methylene)

Signals 1 Signal (-9.0 ppm) 2 Signals (Methyl & Methylene)

0.0 ppm Shielded (Negative ppm)
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Protocol A: Synthesis of Bis(trimethylstannyl)methane
Objective: Synthesize the bis-stannyl derivative via nucleophilic substitution using a "Super-

Base" approach.

Safety Warning:Organotin compounds are neurotoxic.[1] All operations must be performed in a

fume hood with double-gloving (nitrile).

Reagents:

Trimethyltin chloride (

)

Sodium metal (dispersion or chunks)

Dichloromethane (

) - Acts as both reactant and solvent initially, or added later.

Liquid Ammonia (

) or THF.[1]

Workflow (THF/Sodium Route):

Preparation of Stannyl Anion:

Suspend Sodium metal (2.2 eq) in dry THF under Argon.

Add

(1.0 eq) slowly at 0°C.[1]

Stir at room temperature for 4–6 hours until the solution turns dark green/black (formation

of

).

Coupling:
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Cool the mixture to -78°C.

Add Dichloromethane (

, 0.45 eq) dropwise. Note: Use slightly less than 0.5 eq to ensure full consumption of the
halide.

Allow to warm to room temperature overnight. The color should fade to gray/white

(precipitation of NaCl).[1]

Work-up:

Quench with saturated

(aq).[1]

Extract with Diethyl Ether (

mL).[1]

Dry organic layer over

and concentrate carefully (product is semi-volatile).[1]

Purification: Vacuum distillation is required to separate the product from mono-stannyl

byproducts.[1]

Protocol B: NMR Acquisition Parameters
To observe the specific coupling described:

Solvent: Benzene-

(

) is preferred over

to avoid acid-catalyzed destannylation.[1]

Pulse Sequence: Standard 1H ZG30.
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Relaxation Delay (

): Set to >5 seconds. Methyl protons on Sn relax slowly; insufficient delay affects integration
accuracy (9:1 ratio validation).[1]

Visualizations
Figure 1: Spectroscopic Logic Flow
This diagram illustrates the decision tree for identifying the product based on NMR signals.

Unknown Organotin Sample

Run 1H NMR (C6D6)

Count Singlet Environments

1 Singlet Only

Only Methyls

2 Singlets

Methyl + CH2

Tetramethyltin (Me4Sn)
(High Symmetry) Check Shift & Integration

Integration Ratio 9:1
(Methyl : Methylene)

Bis(trimethylstannyl)methane
(Confirmed)
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Click to download full resolution via product page

Caption: Decision tree for distinguishing mono- vs. bis-stannyl methanes using 1H NMR signal

multiplicity and integration.

Figure 2: Synthesis Workflow (Nucleophilic Substitution)

Me3SnCl + Na
(THF, Argon)

Me3Sn-Na+
(Stannyl Anion)

Reduction

Nucleophilic Attack
(-78°C to RT)CH2Cl2

(0.5 equiv)

Quench (NH4Cl)
Extract (Et2O)

Precipitation of NaCl (Me3Sn)2CH2
Bis-stannyl Methane

Distillation

Click to download full resolution via product page

Caption: Step-by-step synthesis pathway for Bis(trimethylstannyl)methane via stannyl anion

displacement.

Performance & Application Context
Stability Profile

Mono-stannyl (

): Extremely stable kinetically.[1] Requires strong electrophiles to cleave the Sn-C bond.[1]

Bis-stannyl (

): The C-Sn bonds are activated.[1] The presence of the second tin atom stabilizes the

-lithio intermediate formed during transmetallation. This makes the bis-compound a superior
precursor for generating nucleophilic methylene equivalents (

).[1]

Transmetallation Efficiency
In drug development, controlling the delivery of a methylene unit is difficult.

Mono-stannyl: Cannot easily generate a
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species without complex precursors.[1]

Bis-stannyl: Reacts with Methyl Lithium (

) to cleanly generate

via Tin-Lithium exchange, releasing

as a byproduct.[1] This species can then react with aldehydes or ketones to form vinyl
stannanes or allylic alcohols.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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